molecular formula C14H28N2O B2630777 1-(3-Methylpiperazin-1-yl)nonan-1-one CAS No. 1240573-22-1

1-(3-Methylpiperazin-1-yl)nonan-1-one

Cat. No.: B2630777
CAS No.: 1240573-22-1
M. Wt: 240.391
InChI Key: LRELFRITRRHJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpiperazin-1-yl)nonan-1-one is a chemical compound with the molecular formula C14H28N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperazin-1-yl)nonan-1-one typically involves the reaction of 3-methylpiperazine with a suitable nonanone derivative. One common method involves the alkylation of 3-methylpiperazine with 1-bromononane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities. Industrial methods also focus on cost-effective and environmentally friendly processes, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperazin-1-yl)nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogenated compounds can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: A simpler derivative of piperazine with similar chemical properties.

    1-(4-Methylpiperazin-1-yl)nonan-1-one: Another derivative with a different substitution pattern on the piperazine ring.

    1-(3-Ethylpiperazin-1-yl)nonan-1-one: A compound with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(3-Methylpiperazin-1-yl)nonan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nonanone moiety also adds to its distinct properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)nonan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-3-4-5-6-7-8-9-14(17)16-11-10-15-13(2)12-16/h13,15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRELFRITRRHJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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